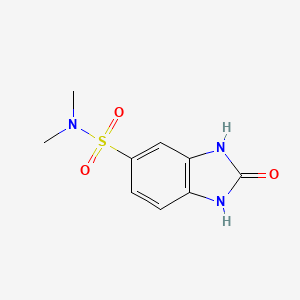![molecular formula C22H28N2O4 B5630400 2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5630400.png)
2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves several key steps, including the reaction of appropriate precursors under specific conditions. For example, the synthesis of related compounds, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, can be achieved from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid in aqueous ethanol under refluxing conditions, without the need for a catalyst (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including crystal structure and bonding interactions, is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, a related compound, has been characterized, revealing its non-planar conformation and one-dimensional chain structure through hydrogen bonding interaction (Yuan et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, contributing to their versatility in synthesis and application. For example, the reaction of cyclic 2-diazo-1,3-dicarbonyl compounds with diketene in the presence of rhodium(II) salts leads to the formation of benzofurans, highlighting the reactivity of these compounds and their potential for generating structurally diverse derivatives (Murphy et al., 2000).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, elemental composition, and spectral data, are fundamental for their identification, characterization, and further application. For instance, the synthesis and characterization of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol provided valuable information about its physical properties, aiding in the understanding of its structure and potential uses (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for their practical applications. Studies on related compounds have shown that these molecules can engage in a wide range of chemical reactions, offering insights into their potential as building blocks in synthetic chemistry and drug discovery (Ahmed et al., 2012).
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-8-(2-methyl-1-benzofuran-7-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-16-13-17-5-3-6-18(20(17)28-16)21(26)24-10-4-8-22(15-24)9-7-19(25)23(14-22)11-12-27-2/h3,5-6,13H,4,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIWHTWUUSODQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C(=O)N3CCCC4(C3)CCC(=O)N(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5630327.png)

![methyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5630336.png)
![2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5630338.png)
![1-[(4-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5630340.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5630355.png)
![3-[(2-chlorobenzyl)oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5630361.png)
![6-[2-(2-aminoethyl)-4-morpholinyl]-2-[(4-methylbenzyl)thio]-4-pyrimidinamine dihydrochloride](/img/structure/B5630372.png)

![3-[3-(benzyloxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5630378.png)
![N-(3,4-difluorobenzyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5630385.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5630394.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5630413.png)